molecular formula C8H14O3 B2726885 [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol CAS No. 2241129-18-8

[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol

Cat. No.: B2726885
CAS No.: 2241129-18-8
M. Wt: 158.197
InChI Key: OQPPTJKYPSNRGA-UHFFFAOYSA-N
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Description

[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is a strained, functionalized oxabicyclo[2.1.1]hexane derivative of significant interest in advanced organic synthesis and medicinal chemistry research. Compounds based on the 2-oxabicyclo[2.1.1]hexane scaffold are increasingly valued as rigid, three-dimensional building blocks for constructing complex molecules, particularly in pharmaceutical development where they can be used to create novel molecular geometries and modulate the properties of lead compounds . The core structure is characterized by its high strain energy, which arises from significant bond angle distortions and a strained central C-C bond; this stored energy provides a potent driving force for strain-release reactions, making it a versatile precursor to a variety of complex carbocyclic and heterocyclic systems that are otherwise challenging to access . The presence of both a methoxymethyl ether and a primary alcohol on the strained bicyclic framework provides two distinct handles for synthetic manipulation. The alcohol can be readily oxidized, reduced, or participated in substitution reactions to install diverse functionality, while the ether moiety can offer stability or serve as a protected form of a hydroxymethyl group . This bifunctionality enables researchers to use this compound as a key intermediate in the synthesis of more elaborate structures, including those featured in active research areas such as the development of IRAK4 inhibitors and other heterocyclic bioactive molecules . Its application in these fields highlights its role in exploring new chemical space for drug discovery. This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-10-5-7-2-8(3-7,4-9)11-6-7/h9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPPTJKYPSNRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CC(C1)(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the oxabicyclohexane ring. This is followed by the introduction of the methoxymethyl group through a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high productivity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carbonyl group, forming an aldehyde or ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.

Medicine

In medicine, [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific molecular pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets. The methoxymethyl group and oxabicyclohexane ring play crucial roles in its binding affinity and reactivity. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to downstream effects on metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2-oxabicyclo[2.1.1]hexane scaffold is highly modular, enabling diverse substitutions. Below is a systematic comparison with analogous derivatives:

Amino-Substituted Derivatives

  • [4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (CID 132260739): Formula: C₆H₁₁NO₂. Substituents: Amino (-NH₂) at C4 and hydroxymethyl (-CH₂-OH) at C1. Applications: Potential as a polar bioisostere due to the amino group’s hydrogen-bonding capability. Key data: Predicted collision cross-section (CCS) values suggest distinct conformational behavior compared to methoxymethyl analogues .
  • [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (CID 154703349): Formula: C₇H₁₃NO₂. Substituents: Aminomethyl (-CH₂-NH₂) at C4 and hydroxymethyl (-CH₂-OH) at C1. Properties: Increased molecular weight (143.19 g/mol) and basicity compared to the methoxymethyl derivative .

Halogen-Substituted Derivatives

  • [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (CAS 2920390-90-3): Formula: C₇H₁₁IO₂. Substituents: Iodomethyl (-CH₂-I) at C3. Applications: Useful in radiolabeling or as a synthetic intermediate for cross-coupling reactions . Synthesis: Prepared via halogenation of precursor alcohols.
  • [4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane (CAS 2305254-69-5):

    • Formula : C₆H₉BrO.
    • Substituents : Bromomethyl (-CH₂-Br) at C4.
    • Utility : Key intermediate for introducing functional groups via nucleophilic substitution .

Trifluoromethyl-Substituted Derivatives

  • [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol (CAS 2648956-81-2): Formula: C₇H₉F₃O₂. Substituents: Trifluoromethyl (-CF₃) at C1 and hydroxymethyl (-CH₂-OH) at C4. Properties: Enhanced lipophilicity (logP ≈ 1.2) and metabolic stability due to the CF₃ group .

Ester and Acetate Derivatives

  • [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate (CAS 2170372-27-5): Formula: C₉H₁₄O₄. Substituents: Acetate (-OAc) at C1 and hydroxymethyl (-CH₂-OH) at C4.
  • [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate (CAS 2708283-94-5):

    • Formula : C₉H₁₃IO₃.
    • Substituents : Iodomethyl (-CH₂-I) at C4 and acetate (-OAc) at C1.
    • Synthesis : Combines halogenation and esterification strategies .

Biological Activity

[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is a bicyclic organic compound notable for its unique structural features, including a methoxymethyl group and a bicyclo[2.1.1]hexane core. This compound is part of a class of bicyclic ethers recognized for their diverse chemical properties and potential biological activities. The presence of the methanol moiety suggests possible interactions with biological systems, which could be crucial for its reactivity and applications in medicinal chemistry.

The molecular formula of [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is C8H14O3C_8H_{14}O_3. Its structure allows for various interactions at the molecular level, particularly with enzymes and receptors due to the presence of polar functional groups that can engage in hydrogen bonding.

The biological activity of this compound may stem from its ability to interact with specific molecular targets. The methanol group can form hydrogen bonds and electrostatic interactions, potentially modulating enzyme or receptor activity. The rigid structure provided by the oxabicyclohexane ring enhances binding affinity and specificity, which are critical for therapeutic applications.

Antimicrobial Activity

Studies on structurally similar compounds have demonstrated significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, certain bicyclic ethers have shown minimum inhibitory concentrations (MICs) in the range of 62.5 to 78.12 µg/mL against these bacteria . The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Antiproliferative Effects

In vitro studies have suggested that related compounds exhibit antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). These studies typically report IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, some derivatives have shown IC50 values around 226 µg/mL against HeLa cells .

Synthesis Methods

The synthesis of [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol can be achieved through various methods, including:

  • Diels-Alder reactions involving furan derivatives.
  • Alkylation reactions using methoxymethyl chloride under basic conditions.
    These synthetic routes highlight the versatility in producing complex organic molecules, which is essential for exploring their biological activities.

Case Studies and Research Findings

While direct studies on [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol are sparse, related research provides valuable insights:

Study Compound Biological Activity Findings
Study 1Bicyclic Ether AAntibacterialMIC = 62.5 µg/mL against E. coli
Study 2Bicyclic Ether BAntiproliferativeIC50 = 226 µg/mL against HeLa cells
Study 3Bicyclic Ether CAntimicrobialEffective against MRSA strains

These findings suggest that compounds with similar structural features to [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol may exhibit comparable biological activities.

Q & A

Q. Table 1. Comparison of Synthetic Approaches

MethodSubstratesCatalyst/ConditionsKey ProductsLimitations
Photocycloaddition Benzoylformate esters + BCBsVisible light, Ru(bpy)32+_3^{2+}Polysubstituted 2-oxabicyclohexanesRequires inert atmosphere
BF3_3-Catalysis Aldehydes + BCBsBF3_3 \cdotOEt2_2, RTHigh-yield bicyclic ethersLimited to electron-rich aldehydes
Thermal Cyclization 3-HydroxycyclobutanemethanolH2 _2SO4_4, ΔLow substitution flexibilityModerate yields (~40-50%)

Q. Table 2. Key Analytical Data for Structural Confirmation

Derivative1H^1H-NMR (δ, ppm)Diagnostic PeaksReference
Ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate1.25 (t, 3H), 4.15 (q, 2H), 3.80 (m, 1H)endo ester coupling (J = 6.5 Hz)
[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol3.35 (s, 3H), 3.60 (d, 2H), 4.45 (br, 1H)Methoxymethyl CH3_3 and alcohol protons

Key Research Challenges

  • Stereochemical Control : Achieving enantioselective synthesis remains underexplored. Asymmetric catalysis (e.g., chiral Lewis acids) could address this .
  • Biological Profiling : Limited data exist on pharmacokinetics or target engagement. In silico docking studies using related bicyclic ethers (e.g., norbornane analogs) may guide prioritization .

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